1-methyl-5-(piperidin-3-yl)-1H-indole
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Overview
Description
1-Methyl-5-(piperidin-3-yl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a piperidine ring attached to the indole core. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(piperidin-3-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and piperidine.
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the piperidine moiety.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the indole ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the indole or piperidine rings, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or piperidine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as bromine or chlorine, are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce 1-methyl-5-(piperidin-3-yl)-1H-indoline.
Scientific Research Applications
1-Methyl-5-(piperidin-3-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-5-(piperidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- 1-Methyl-5-(piperidin-3-yl)pyridin-2(1H)-one
- 1-Methyl-5-(piperidin-3-yl)-1H-pyrazole
Comparison: 1-Methyl-5-(piperidin-3-yl)-1H-indole is unique due to its specific indole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C14H18N2 |
---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-methyl-5-piperidin-3-ylindole |
InChI |
InChI=1S/C14H18N2/c1-16-8-6-12-9-11(4-5-14(12)16)13-3-2-7-15-10-13/h4-6,8-9,13,15H,2-3,7,10H2,1H3 |
InChI Key |
WRWMWJQONKWQNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C3CCCNC3 |
Origin of Product |
United States |
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